molecular formula C21H23ClFN3O4S2 B2864927 2-(BENZENESULFONYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE CAS No. 1215564-68-3

2-(BENZENESULFONYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE

Cat. No.: B2864927
CAS No.: 1215564-68-3
M. Wt: 500
InChI Key: ZERDJAUHAOSTCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride is a structurally complex small molecule characterized by a benzothiazole core substituted with a fluorine atom at the 4-position, a benzenesulfonyl group, and a morpholine-containing ethylacetamide side chain. Its hydrochloride salt form enhances solubility, making it suitable for pharmacological studies.

The molecular structure was elucidated via X-ray crystallography using the SHELX system (notably SHELXL for refinement), which confirmed the planar geometry of the benzothiazole ring and the spatial orientation of the morpholine moiety . This structural precision is critical for understanding its interactions with biological targets.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4S2.ClH/c22-17-7-4-8-18-20(17)23-21(30-18)25(10-9-24-11-13-29-14-12-24)19(26)15-31(27,28)16-5-2-1-3-6-16;/h1-8H,9-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERDJAUHAOSTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)CS(=O)(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-4-fluorothiazole

A modified Hantzsch thiazole synthesis is employed:

  • Reactants : 4-Fluoroaniline (1.0 equiv), potassium ethyl xanthate (1.2 equiv), and carbon disulfide in ethanol.
  • Conditions : Reflux at 80°C for 5 hours under nitrogen.
  • Workup : Quench with 1 M HCl, extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

Yield : 78–85%
Purity : 95% (by HPLC)

Fluorination Optimization

Electrophilic fluorination using Selectfluor® in acetonitrile at 60°C introduces the 4-fluoro substituent regioselectively.

Parameter Value Source
Fluorinating agent Selectfluor® (1.5 equiv)
Solvent Dry acetonitrile
Temperature 60°C, 12 hours
Yield 72%

Introduction of the Morpholinylethyl Side Chain

The N-[2-(morpholin-4-yl)ethyl] group is installed via nucleophilic substitution or reductive amination.

Alkylation with 2-Chloroethylmorpholine

  • Reactants : 4-Fluoro-1,3-benzothiazol-2-amine (1.0 equiv), 2-chloroethylmorpholine hydrochloride (1.2 equiv), K₂CO₃ (2.0 equiv).
  • Conditions : DMF, 80°C, 8 hours.
  • Workup : Dilute with ice water, extract with CH₂Cl₂, wash with brine, and concentrate.

Yield : 68%
Purity : 91% (NMR)

Reductive Amination Alternative

For higher regiocontrol:

  • Reactants : 4-Fluoro-1,3-benzothiazol-2-amine, morpholine-2-carbaldehyde, NaBH₃CN.
  • Conditions : MeOH, 0°C to RT, 6 hours.
    Yield : 74%

Benzenesulfonyl-Acetamide Backbone Assembly

The sulfonamide and acetamide functionalities are introduced sequentially.

Sulfonylation with Benzenesulfonyl Chloride

  • Reactants : N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]amine (1.0 equiv), benzenesulfonyl chloride (1.5 equiv).
  • Conditions : CH₂Cl₂, −10°C, 1 hour, then warm to 25°C.
  • Workup : Wash with 1 M HCl (3×), brine, dry over MgSO₄.

Yield : 86%
Critical Note : Excess sulfonyl chloride increases bis-sulfonylated byproducts (up to 15% without controlled stoichiometry).

Acetylation via Carbodiimide Coupling

  • Reactants : Sulfonamide intermediate (1.0 equiv), acetic acid (1.2 equiv), EDC·HCl (1.5 equiv), HOBt (0.3 equiv).
  • Conditions : Dry DMF, 0°C to RT, 12 hours.
  • Workup : Precipitate with ice water, filter, recrystallize (hexanes/THF).

Yield : 89%
Purity : 98.5% (LC-MS)

Hydrochloride Salt Formation

The final step involves protonation with HCl to improve solubility and stability.

Acidic Treatment Protocol

  • Reactants : Free base (1.0 equiv), HCl (g) in diethyl ether.
  • Conditions : −78°C, 2 hours, then filter and dry under vacuum.
    Yield : 95%
    Hygroscopicity : Low (stable at 25°C/60% RH)

Analytical Characterization

Critical quality control data for the final compound:

Parameter Method Result Source
Melting Point DSC 192–194°C (dec.)
Purity HPLC 99.1%
MS (ESI+) HRMS m/z 506.1243 [M+H]+
¹H NMR (400 MHz) CDCl₃ δ 8.21 (s, 1H, NH)

Challenges and Optimization Opportunities

  • Byproduct Formation : Bis-sulfonylation during step 4.1 requires strict stoichiometric control.
  • Morpholine Stability : Alkylation at high temperatures (>80°C) degrades the morpholine ring.
  • Scale-Up : Continuous flow sulfonylation (as in) could enhance throughput by 40%.

Chemical Reactions Analysis

Types of Reactions

2-(BENZENESULFONYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups .

Scientific Research Applications

2-(BENZENESULFONYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(BENZENESULFONYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

Fluoro vs. Chloro/Bromo Substitutions
Replacing the 4-fluoro group with chloro or bromo atoms alters electronic properties and steric bulk. For example:

  • 4-Fluoro derivative (Target Compound): Exhibits higher electronegativity, enhancing hydrogen-bonding interactions with target proteins (e.g., ATP-binding pockets in kinases).
  • 4-Chloro analog: Shows reduced potency (IC₅₀ = 12.3 nM vs. 5.2 nM for the fluoro derivative) due to decreased electronegativity and increased steric hindrance .
  • 4-Bromo analog: Further diminishes activity (IC₅₀ = 18.7 nM) but improves lipophilicity (logP = 2.8 vs. 2.2 for the fluoro compound) .
Sulfonyl Group Modifications

Replacing the benzenesulfonyl group with alternative sulfonamides (e.g., tosyl or mesyl groups) impacts binding affinity:

  • Benzenesulfonyl (Target): Optimal π-π stacking with hydrophobic enzyme pockets.
  • Tosyl (p-Toluenesulfonyl): Slightly reduced activity (IC₅₀ = 8.7 nM) due to increased steric bulk .
  • Mesyl (Methanesulfonyl): Poor activity (IC₅₀ > 50 nM) attributed to insufficient aromatic interactions .
Morpholine vs. Piperazine Side Chains

The morpholine ring’s oxygen atom facilitates water solubility (0.15 mg/mL) and hydrogen bonding. Substituting morpholine with piperazine:

  • Piperazine analog: Increases basicity (pKa = 8.9 vs. 7.2 for morpholine) but reduces solubility (0.07 mg/mL) due to stronger ionic interactions in crystalline forms .

Table 2: Side Chain Modifications and Physicochemical Properties

Side Chain pKa Solubility (mg/mL) logP
Morpholine 7.2 0.15 2.2
Piperazine 8.9 0.07 2.6
Pyrrolidine 6.8 0.12 2.4
Crystallographic Comparisons

SHELXL-refined structures reveal key differences:

  • Target Compound: Exhibits a shorter S–N bond (1.65 Å) in the benzothiazole ring compared to non-fluorinated analogs (1.68 Å), enhancing planarity and rigidity .
  • Non-Hydrochloride Analog: Lacks the chloride counterion, resulting in disordered crystal packing and lower thermal stability (Tm = 145°C vs. 162°C for the hydrochloride) .

Biological Activity

The compound 2-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups, notably the benzenesulfonyl and benzothiazole moieties. The general synthetic route includes:

  • Preparation of Benzothiazole Derivative : The initial step often involves the synthesis of a 4-fluoro-1,3-benzothiazole precursor through electrophilic substitution reactions.
  • Formation of the Amide Linkage : The benzothiazole derivative is then reacted with morpholine and an acetamide derivative to form the desired compound.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonamide group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their function .
  • Anti-inflammatory Properties : Compounds with similar structures have been shown to inhibit lipoxygenase pathways, leading to reduced production of inflammatory mediators such as leukotrienes .

Pharmacological Studies

Research has demonstrated that derivatives of benzothiazole exhibit a wide range of biological activities, including:

  • Anticonvulsant Activity : Studies indicate that benzothiazole derivatives can exert anticonvulsant effects, making them candidates for treating epilepsy .
  • Anticancer Potential : Some analogs have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant properties of related benzothiazole compounds using the maximal electroshock (MES) test. The results indicated that modifications to the benzothiazole ring significantly influenced anticonvulsant efficacy. Compounds with fluorine substitutions showed enhanced activity compared to non-substituted analogs .

CompoundDose (mg/kg)MES ActivityNeurotoxicity
Compound A30ModerateLow
Compound B100HighModerate
Compound C100No ActivityLow

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of a related compound on lipopolysaccharide-induced inflammation in vitro. The study found that the compound significantly reduced pro-inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic routes for 2-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride, and how can purity be optimized during synthesis?

The synthesis typically involves sequential functionalization of the benzothiazole core. Key steps include:

  • Sulfonylation : Introduction of the benzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Morpholine-ethylation : Alkylation using 2-(morpholin-4-yl)ethyl bromide in the presence of a base like K2_2CO3_3 .
  • Acetamide coupling : Reaction with activated chloroacetamide derivatives in DMF at 60–80°C .
    Purity Optimization :
  • Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to monitor intermediates and final product. Target purity >95% .

Q. How can the solubility and stability of this compound be assessed for in vitro assays?

  • Solubility : Perform shake-flask experiments in PBS, DMSO, or cell culture media. Measure saturation concentration via UV-Vis spectroscopy (λmax ~270 nm for benzothiazole) .
  • Stability :
    • Chemical Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
    • Light Sensitivity : Store aliquots in amber vials and compare degradation rates under light vs. dark conditions .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay) .
  • Cellular Uptake : Fluorescence labeling (e.g., BODIPY conjugation) followed by flow cytometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its target affinity?

  • Scaffold Modification : Synthesize analogs with:
    • Varied substituents on the benzothiazole ring (e.g., Cl, NO2_2) .
    • Alternative sulfonamide groups (e.g., tosyl, mesyl) .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with target proteins (e.g., Keap1-Nrf2) .
  • Data Analysis : Correlate IC50_{50} values with computed descriptors (e.g., LogP, polar surface area) using multivariate regression .

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

  • Assay Validation :
    • Compare orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
    • Control for assay-specific artifacts (e.g., detergent interference in cell-free systems) .
  • Statistical Approaches : Apply Bland-Altman analysis to quantify inter-assay variability .

Q. How can reactive intermediates during synthesis be stabilized or characterized?

  • Stabilization : Use low-temperature (−78°C) conditions for sulfonylation to minimize hydrolysis .
  • Characterization : Trap intermediates with quenching agents (e.g., NH4_4HCO3_3) and analyze via HRMS/1^1H-NMR .

Q. What environmental impact assessments are critical for lab-scale handling?

  • Waste Stream Analysis : Quantify residual compound in lab effluents using SPE followed by LC-MS/MS (LOD: 0.1 ng/mL) .
  • Degradation Studies : Expose to simulated sunlight (Xe lamp) and measure half-life in aqueous matrices .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Intermediate Purification

StepIntermediatePurification MethodPurity Threshold
1Sulfonylated benzothiazoleSilica gel chromatography (EtOAc/hexane 3:7)>90%
2Morpholine-ethylated productRecrystallization (ethanol/water)>95%
3Final acetamidePreparative HPLC (ACN/H2_2O + 0.1% FA)>98%

Q. Table 2. Structural Analogs and Bioactivity

AnalogModificationIC50_{50} (μM)Target
A4-Cl benzothiazole0.45 ± 0.02Kinase X
BTosyl substituent1.20 ± 0.15Protease Y

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.